molecular formula C5H3ClN4O2 B12957407 8-Chloropyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione

8-Chloropyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione

Cat. No.: B12957407
M. Wt: 186.55 g/mol
InChI Key: JWIKCPJQQGEHMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloropyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a triazine ring, with a chlorine atom at the 8th position and two keto groups at the 2nd and 4th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloropyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the thermal cyclization of 3-R-5-chloro-1,2,4-triazoles (R = Cl, Ph) to afford the desired pyrazolo[1,5-a][1,3,5]triazine derivatives . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Chloropyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the keto groups at the 2nd and 4th positions.

    Cyclization Reactions: It can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, thiols, and hydrazines, as well as oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve solvents such as ethanol, methanol, or acetonitrile, and may require heating or the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce corresponding oxides.

Scientific Research Applications

8-Chloropyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and polymers.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Chloropyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and keto groups play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloropyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both chlorine and keto groups This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

Molecular Formula

C5H3ClN4O2

Molecular Weight

186.55 g/mol

IUPAC Name

8-chloro-1H-pyrazolo[1,5-a][1,3,5]triazine-2,4-dione

InChI

InChI=1S/C5H3ClN4O2/c6-2-1-7-10-3(2)8-4(11)9-5(10)12/h1H,(H2,8,9,11,12)

InChI Key

JWIKCPJQQGEHMM-UHFFFAOYSA-N

Canonical SMILES

C1=NN2C(=C1Cl)NC(=O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.